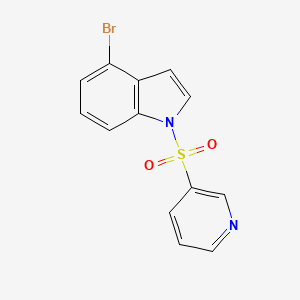
Ethyl 7-bromoisoquinoline-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl 7-bromoisoquinoline-3-carboxylate involves several steps. The process begins with the reaction of 4-bromophthalic acid with borane-THF complex in tetrahydrofuran and methanol at 0°C, yielding 4-bromo-2-hydroxymethylbenzyl alcohol . This is followed by the reaction with oxalyl chloride and DMSO to produce 4-bromo-benzene-1,2-dicarbaldehyde . The final step involves refluxing the dicarbaldehyde with diethylamino malonate and sodium ethoxide in anhydrous ethanol, yielding the this compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Applications De Recherche Scientifique
Organic Synthesis Applications
Ethyl 7-bromoisoquinoline-3-carboxylate serves as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in the one-pot synthesis of unsymmetrical polyhydroquinoline derivatives employing a halogen-free, reusable Bronsted acidic ionic liquid catalyst, demonstrating a clean and efficient method for producing these compounds in high yield (Khaligh, 2014). Another example includes its application in the synthesis of novel annulated dihydroisoquinoline heterocycles, where it participated in coupling reactions leading to structures with potential antitumor activities (Saleh et al., 2020). These studies highlight its versatility in constructing complex molecular frameworks.
Medicinal Chemistry Applications
In medicinal chemistry, this compound is a precursor for compounds with promising biological activities. It has been used to develop quinoline-based derivatives with significant anti-tubercular and antibacterial properties. For instance, derivatives synthesized from this compound showed notable activity against Mycobacterium smegmatis and various bacterial strains, suggesting potential for further investigation as antimicrobial agents (Li et al., 2019). Additionally, its transformation into compounds evaluated for cytotoxicity against cancer cell lines underlines its contribution to the search for new anticancer agents (Boztaş et al., 2019).
Material Science Applications
In the realm of material science, the synthesis of novel compounds from this compound has implications for the development of new materials. For example, the compound has been used in the creation of mesomeric betaines that exhibit fluorescence properties, which could be beneficial in the design of optical materials or sensors (Smeyanov et al., 2017).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Mode of Action
The mode of action depends on the specific target. The compound might inhibit or activate its target, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the target, it’s difficult to say which biochemical pathways might be affected. Isoquinoline derivatives are often involved in pathways related to cell signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its bioavailability. Ethyl 7-bromoisoquinoline-3-carboxylate is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. This compound is a solid that should be stored in a dark place, sealed in dry, at room temperature .
Propriétés
IUPAC Name |
ethyl 7-bromoisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCUGHMZPQHISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=C(C=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739773 | |
| Record name | Ethyl 7-bromoisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
660830-62-6 | |
| Record name | Ethyl 7-bromoisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-3-methylpyrrolo[1,2-a]pyrazine](/img/structure/B1510305.png)
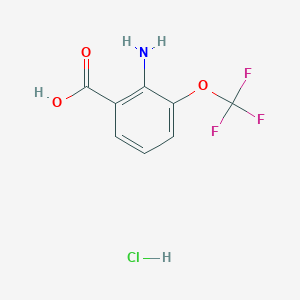
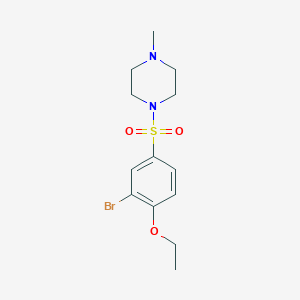
![2-Bromo-7-nitrobenzo[d]thiazole](/img/structure/B1510318.png)
![7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1510319.png)

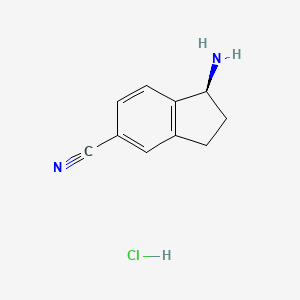

![2-Methylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1510336.png)
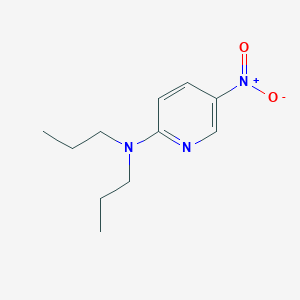
![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1510340.png)

